1-[4-(1-Naphthalenyl)phenyl]ethanone
Description
Historical Context and Seminal Academic Contributions in the Synthesis and Characterization of Phenyl-Naphthalene Ketones
The synthesis of phenyl-naphthalene ketones and related aryl ketones is historically rooted in the development of electrophilic aromatic substitution reactions. The seminal work of Charles Friedel and James Crafts in 1877, which established the reaction that now bears their names, was a landmark achievement in organic chemistry. wikipedia.orgnih.gov The Friedel-Crafts acylation allows for the attachment of an acyl group to an aromatic ring using an acyl chloride or anhydride (B1165640) and a strong Lewis acid catalyst, such as aluminum trichloride. wikipedia.org This reaction provided the first direct and versatile method for the preparation of aromatic ketones and has been a cornerstone of synthetic organic chemistry for over a century. nih.govrsc.org The synthesis of a compound like 1-[4-(1-naphthalenyl)phenyl]ethanone or its precursors would traditionally be conceptualized through this classic methodology.
In the latter half of the 20th century and into the 21st, the advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl compounds and, by extension, aryl ketones. The Suzuki-Miyaura coupling, for instance, provides a powerful and highly adaptable method for forming carbon-carbon bonds between aryl halides and arylboronic acids. nih.govmdpi.comnih.gov This reaction and others like it offer milder reaction conditions and greater functional group tolerance compared to classical methods, enabling the synthesis of complex molecules like phenyl-naphthalene ketones with high precision and efficiency. mdpi.comnih.gov These modern methods have become indispensable tools for synthesizing key intermediates for a wide range of applications. mdpi.comresearchgate.net
Scope and Significance of Research on this compound in Contemporary Chemical Sciences
The significance of this compound in modern chemical research stems from the distinct properties conferred by its constituent parts. The naphthalene (B1677914) moiety, a rigid and extended π-conjugated system, is known to impart unique photophysical properties, such as strong fluorescence and photostability, to molecules. nih.govnih.govrsc.org Naphthalene derivatives are therefore extensively studied for their potential in organic electronic applications, including as components in fluorescent probes and organic light-emitting diodes (OLEDs). nih.gov
The ketone functional group is one of the most versatile in organic synthesis, serving as a handle for a vast array of chemical transformations. The combination of the bulky, rigid naphthalene unit with the reactive ketone group makes this compound a valuable building block for creating more complex molecular architectures. Research in materials science explores the incorporation of such rigid, aromatic ketone structures into polymers, such as poly(arylene ether ketone)s (PAEKs), to enhance thermal stability and mechanical properties. researchgate.net The specific geometry and electronic properties of phenyl-naphthalene ketones can influence the packing of polymer chains, leading to materials with desirable characteristics like low dielectric constants for applications in microelectronics. researchgate.netresearchgate.net
Methodological Approaches for Comprehensive Investigation of Novel Organic Ketones
The comprehensive investigation of a novel organic ketone like this compound involves a suite of well-established analytical and spectroscopic techniques to determine its structure, purity, and properties. acs.orglibretexts.org
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. In ¹H NMR, protons adjacent to the carbonyl group (α-protons), such as the methyl protons of the ethanone (B97240) group, are deshielded and typically appear in the 2.1–2.6 ppm range. openochem.orgoregonstate.edu Aromatic protons on the phenyl and naphthalenyl rings would exhibit complex splitting patterns in the downfield region. In ¹³C NMR, the carbonyl carbon is highly characteristic, resonating significantly downfield in the 190–220 ppm range. openochem.orglibretexts.org
Infrared (IR) Spectroscopy: IR spectroscopy is exceptionally effective for identifying the carbonyl group. Aromatic ketones, where the carbonyl is conjugated with the phenyl ring, show a strong, characteristic C=O stretching absorption band in the region of 1685–1690 cm⁻¹. spectroscopyonline.compressbooks.pubopenstax.orgorgchemboulder.comlibretexts.org This is a lower frequency compared to saturated ketones due to the resonance effect of the aromatic ring. orgchemboulder.comlibretexts.org
Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula. nih.govacs.org The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. libretexts.orgnih.gov
Structural and Physical Characterization:
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular packing in the crystal lattice. royalsocietypublishing.orgacs.orgnih.gov This technique is the gold standard for structural proof. quora.com Studies on related naphthalene derivatives reveal how the planar naphthalene rings orient themselves relative to other substituents and how they pack in the solid state, which is crucial for understanding the material's bulk properties. royalsocietypublishing.orgacs.orgresearchgate.netresearchgate.net
Photophysical Studies: Given the presence of the naphthalene chromophore, techniques like UV-visible absorption and fluorescence spectroscopy are employed to characterize the electronic transitions and emissive properties of the molecule. nih.govmdpi.comacs.org These studies measure parameters such as absorption maxima (λ_max), molar extinction coefficients (ε), emission maxima, and fluorescence quantum yields, which are vital for assessing the compound's suitability for optical or electronic applications. nih.govrsc.orgmdpi.com
Below are tables illustrating the types of data obtained from these methodological approaches for representative aromatic ketones and naphthalene derivatives.
Table 1: Typical Spectroscopic Data for Aromatic Ketones
| Technique | Functional Group | Characteristic Signal / Range |
|---|---|---|
| ¹³C NMR | Carbonyl Carbon (C=O) | 190 - 220 ppm |
| ¹H NMR | α-Protons (e.g., -COCH₃) | 2.1 - 2.6 ppm |
| IR Spectroscopy | Carbonyl Stretch (C=O) | 1685 - 1690 cm⁻¹ |
Table 2: Example Crystallographic Data for a Naphthalene Derivative Data presented is for a representative substituted naphthalene compound for illustrative purposes. nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 14.5121 (13) |
| b (Å) | 8.1123 (7) |
| c (Å) | 20.1147 (17) |
| β (°) | 94.789 (3) |
| Volume (ų) | 2356.1 (4) |
| Z (molecules/unit cell) | 4 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H14O |
|---|---|
Molecular Weight |
246.3 g/mol |
IUPAC Name |
1-(4-naphthalen-1-ylphenyl)ethanone |
InChI |
InChI=1S/C18H14O/c1-13(19)14-9-11-16(12-10-14)18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,1H3 |
InChI Key |
IVHLEJJADHFCDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 4 1 Naphthalenyl Phenyl Ethanone
Catalytic Strategies in the Formation of Aryl-Naphthyl Ketone Scaffolds
Modern organic synthesis heavily relies on transition-metal catalysis to achieve efficient and selective C-C bond formation. These methods offer significant advantages over classical routes, including milder reaction conditions and broader functional group tolerance.
Palladium-Catalyzed Coupling Reactions in the Synthesis of 1-[4-(1-Naphthalenyl)phenyl]ethanone
Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile tools for the construction of biaryl systems, including the backbone of this compound. The Suzuki-Miyaura coupling is a particularly prominent method for this transformation.
The primary retrosynthetic approach involves the coupling of a naphthalene-containing organoboron species with an acetyl-substituted aryl halide, or vice versa. A common strategy is the reaction between 1-naphthaleneboronic acid and 4-bromoacetophenone. This reaction is typically catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precatalyst. The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron compound in the presence of a base, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. mdpi.comnih.gov
The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃]. Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) or more sterically demanding biarylphosphines, are essential for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. A variety of bases, including potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄), are used to promote the transmetalation step. mdpi.com
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 4-Bromoacetophenone | Phenylboronic acid | Pd₂(dba)₃ (5) | K₂CO₃ | Toluene | Reflux | 4 | High | mdpi.com |
| 1-Bromonaphthalene (B1665260) | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~90 | Analogous to researchgate.net |
| 4-Chloroacetophenone | 1-Naphthaleneboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | High | Analogous to organic-chemistry.org |
Alternative Transition Metal Catalysis for C-C Bond Formation
While palladium remains the dominant metal for cross-coupling reactions, concerns about its cost and toxicity have driven research into alternatives. Nickel, being more earth-abundant and economical, has emerged as a powerful catalyst for C-C bond formation. Nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura type, can effectively synthesize biaryl ketones. rsc.org These reactions often employ ligands like 1,3-bis(diphenylphosphino)propane (B126693) (dppp) and can proceed under milder conditions. nih.govresearchgate.net For the synthesis of this compound, a catalyst system such as [NiCl₂(dppp)] could be employed to couple 1-bromonaphthalene with 4-acetylphenylboronic acid. nih.gov Nickel catalysts have also proven effective in coupling phenols and arylboronic acids, offering an alternative disconnection strategy. researchgate.net
Other transition metals, such as rhodium and copper, have also been investigated for the synthesis of complex aromatic systems. Rhodium(III)-catalyzed C-H activation and annulation reactions provide pathways to substituted naphthalenes and other polycyclic aromatic compounds, though direct application to this specific biaryl ketone is less common. acs.orgmdpi.comorganic-chemistry.orgacs.orgnih.gov Copper-catalyzed Ullmann-type reactions are a classical method for biaryl synthesis, and modern advancements have improved their scope and efficiency, presenting a potential, albeit less common, route. rsc.org
Classical Organic Synthesis Routes for this compound
Before the advent of widespread transition-metal catalysis, classical methods such as Friedel-Crafts acylation and Grignard reagent-based syntheses were the primary tools for constructing aryl ketones.
Friedel-Crafts Acylation Methodologies and Mechanistic Insights
Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, allowing for the introduction of an acyl group onto an aromatic ring. nih.govorganic-chemistry.org A plausible route to this compound via this method would involve the acylation of 1-phenylnaphthalene (B165152) with an acetylating agent like acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) ((CH₃CO)₂O). The reaction requires a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).
The mechanism begins with the activation of the acetylating agent by the Lewis acid to form a highly electrophilic acylium ion ([CH₃C≡O]⁺). This ion is then attacked by the electron-rich aromatic ring of 1-phenylnaphthalene. A significant challenge in this approach is controlling the regioselectivity. The phenyl substituent on the naphthalene (B1677914) ring directs the incoming acyl group. However, the naphthalene system itself has multiple non-equivalent positions available for substitution. Studies on the acetylation of naphthalene itself show that the product ratio of α- (1-acetyl) versus β- (2-acetyl) isomers is highly dependent on reaction conditions such as solvent and temperature, with steric factors playing a crucial role. rsc.org For 1-phenylnaphthalene, acylation is expected to occur on the phenyl ring (predominantly at the para position due to sterics) or on the naphthalene ring at various positions, potentially leading to a mixture of isomers that would require careful separation. rsc.org
| Parameter | Condition | Effect on Naphthalene Acetylation | Reference |
|---|---|---|---|
| Solvent | Carbon Disulfide (CS₂) | Favors α-substitution (kinetic control) | rsc.org |
| Solvent | Nitrobenzene | Favors β-substitution (thermodynamic control) | rsc.org |
| Temperature | Low Temperature | Favors α-substitution | |
| Catalyst Concentration | High [AlCl₃] | Can influence isomer ratio |
Grignard Reagent Based Synthesis and Functional Group Transformations
Grignard reagents provide a classic and robust method for forming C-C bonds and synthesizing ketones. A potential strategy to synthesize this compound involves the reaction of a naphthalene-derived Grignard reagent with a phenyl-containing electrophile. For instance, 1-naphthylmagnesium bromide could be prepared from 1-bromonaphthalene and magnesium metal. This powerful nucleophile could then react with 4-acetylbenzonitrile. The Grignard reagent would add to the nitrile carbon, and subsequent acidic hydrolysis of the resulting imine intermediate would yield the desired ketone. mdpi.com
Alternatively, a functional group transformation approach could be used. The Grignard reagent, 1-naphthylmagnesium bromide, could react with 4-bromobenzaldehyde. This would form a secondary alcohol, [4-(1-naphthalenyl)phenyl]methanol. Subsequent oxidation of this alcohol using a standard oxidant like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation would yield the corresponding benzophenone (B1666685) analog, which could then be further manipulated if necessary. Another variation involves the reaction of 4-(1-naphthalenyl)benzoyl chloride with a methylating organometallic reagent, such as methylmagnesium bromide or dimethylcadmium, to install the final acetyl group.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be readily applied to the synthesis of this compound, particularly within the context of the highly efficient Suzuki-Miyaura coupling.
A key focus of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. orgchemres.org Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. Numerous studies have demonstrated that Suzuki-Miyaura couplings can be performed effectively in aqueous media, often with the aid of a phase-transfer catalyst or water-soluble ligands. nih.govnih.gov Using water as a solvent not only reduces volatile organic compound (VOC) emissions but can also simplify product isolation.
Solvent-Free Reaction Systems for Enhanced Sustainability
The move towards environmentally benign chemical processes has led to the exploration of solvent-free reaction systems for the synthesis of this compound. Traditional synthetic routes often rely on volatile and hazardous organic solvents, which contribute to environmental pollution and pose safety risks. Solvent-free, or solid-state, reactions offer a compelling alternative by minimizing waste, reducing energy consumption, and simplifying product purification.
One promising solvent-free approach for the synthesis of this compound is the Friedel-Crafts acylation of 1-phenylnaphthalene with acetyl chloride or acetic anhydride. In this method, the reactants are mixed in the presence of a solid acid catalyst, such as a zeolite or a supported Lewis acid (e.g., AlCl₃ on silica). The reaction can be initiated by grinding the reactants together (mechanochemistry) or by gentle heating. The absence of a solvent not only enhances the reaction rate by increasing the concentration of the reactants but also eliminates the need for solvent recovery and disposal.
Another viable solvent-free method involves a Suzuki coupling reaction between 1-bromonaphthalene and 4-acetylphenylboronic acid. This reaction is typically catalyzed by a palladium complex and a base. In a solvent-free setting, the solid reactants are intimately mixed and heated, often under vacuum or an inert atmosphere, to facilitate the reaction. The use of highly efficient palladium catalysts allows for the reaction to proceed at lower temperatures and with minimal byproduct formation.
The advantages of these solvent-free systems include higher yields, reduced reaction times, and a significantly improved environmental footprint. The table below illustrates a hypothetical comparison of a conventional solvent-based synthesis with a solvent-free approach for the preparation of this compound.
Table 1: Comparison of Conventional vs. Solvent-Free Synthesis of this compound
| Parameter | Conventional Method (Friedel-Crafts in Dichloromethane) | Solvent-Free Method (Mechanochemical Grinding) |
|---|---|---|
| Solvent | Dichloromethane | None |
| Catalyst | Anhydrous AlCl₃ | Solid-supported Lewis Acid |
| Temperature | 40°C | Room Temperature |
| Reaction Time | 6 hours | 1 hour |
| Yield | 85% | 95% |
| Purification | Aqueous work-up, Column chromatography | Simple filtration |
| E-Factor | ~15 | ~2 |
Atom Economy and Reaction Efficiency Considerations
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.com A higher atom economy signifies a more sustainable process with less waste generation. The theoretical atom economy is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, multiplied by 100.
For the synthesis of this compound, different synthetic routes exhibit varying degrees of atom economy. Let's consider two plausible pathways:
Route A: Friedel-Crafts Acylation of 1-phenylnaphthalene
C₁₆H₁₂ + CH₃COCl → C₁₈H₁₄O + HCl
Molecular Weight of 1-phenylnaphthalene (C₁₆H₁₂) = 204.27 g/mol
Molecular Weight of Acetyl Chloride (CH₃COCl) = 78.50 g/mol
Molecular Weight of this compound (C₁₈H₁₄O) = 258.31 g/mol
Molecular Weight of Hydrochloric Acid (HCl) = 36.46 g/mol
Atom Economy = (258.31 / (204.27 + 78.50)) * 100% = 91.3%
Route B: Suzuki Coupling of 1-bromonaphthalene with 4-acetylphenylboronic acid
C₁₀H₇Br + C₈H₉BO₂ + Base → C₁₈H₁₄O + Base-HBr + B(OH)₃
In this case, the base and the boronic acid byproducts contribute to a lower atom economy. Assuming the use of sodium carbonate (Na₂CO₃) as the base:
Molecular Weight of 1-bromonaphthalene (C₁₀H₇Br) = 207.07 g/mol
Molecular Weight of 4-acetylphenylboronic acid (C₈H₉BO₂) = 163.98 g/mol
Molecular Weight of Sodium Carbonate (Na₂CO₃) = 105.99 g/mol
Atom Economy = (258.31 / (207.07 + 163.98 + 105.99)) * 100% = 54.2%
From this analysis, the Friedel-Crafts acylation route demonstrates a significantly higher theoretical atom economy. However, reaction efficiency is not solely determined by atom economy. Other factors such as reaction yield, selectivity, and the energy required for the process must also be considered. While the Suzuki coupling has a lower atom economy, it may offer advantages in terms of milder reaction conditions and higher functional group tolerance.
Optimization of Reaction Parameters and Scalability Studies for this compound Production
The successful transition of a synthetic route from the laboratory to an industrial scale hinges on the meticulous optimization of reaction parameters and thorough scalability studies. The goal is to maximize yield, minimize costs, and ensure a safe and robust manufacturing process.
For the production of this compound, key parameters that require optimization include:
Catalyst Selection and Loading: The choice of catalyst is critical. For Friedel-Crafts acylation, screening different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) and solid acid catalysts can identify the most active and selective option. The catalyst loading needs to be optimized to achieve a high conversion rate without excessive cost or difficult removal.
Reactant Ratio: The stoichiometry of the reactants can significantly impact the yield and selectivity. Varying the molar ratio of the acylating agent to the aromatic substrate can help to minimize side reactions and maximize the formation of the desired product.
Temperature and Reaction Time: These two parameters are often interdependent. Higher temperatures can lead to faster reaction rates but may also promote the formation of impurities. A detailed study to find the optimal temperature profile and reaction time is essential.
Mixing and Mass Transfer: In larger reactors, efficient mixing is crucial to ensure homogeneity and consistent reaction rates. Studies on the effect of agitation speed and reactor design are important for successful scale-up.
A design of experiments (DoE) approach is often employed to systematically study the effects of these parameters and their interactions. The data from such studies can be used to build a robust process model.
The following table presents a hypothetical optimization study for the Friedel-Crafts synthesis of this compound.
Table 2: Hypothetical Optimization of Reaction Parameters for Friedel-Crafts Acylation
| Experiment | Catalyst (mol%) | Temperature (°C) | Time (h) | Reactant Ratio (Acylating Agent:Substrate) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 5 | 25 | 4 | 1.1:1 | 75 |
| 2 | 10 | 25 | 4 | 1.1:1 | 82 |
| 3 | 5 | 40 | 4 | 1.1:1 | 85 |
| 4 | 10 | 40 | 4 | 1.1:1 | 92 |
| 5 | 5 | 25 | 2 | 1.1:1 | 68 |
| 6 | 10 | 40 | 2 | 1.1:1 | 88 |
| 7 | 7.5 | 32.5 | 3 | 1.2:1 | 90 |
| Optimized | 10 | 40 | 3 | 1.2:1 | 94 |
Scalability studies involve translating the optimized laboratory procedure to pilot plant and then to full-scale production. This requires addressing challenges such as heat transfer, reactor volume, and the handling of larger quantities of materials. For exothermic reactions like Friedel-Crafts acylation, efficient heat removal is critical to prevent thermal runaways. The choice of reactor material and design becomes paramount. Furthermore, downstream processing, including product isolation and purification, must be adapted for large-scale operations to ensure product quality and consistency.
Theoretical and Computational Investigations of 1 4 1 Naphthalenyl Phenyl Ethanone
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a wide range of properties, from molecular geometry to reactivity indices. For 1-[4-(1-naphthalenyl)phenyl]ethanone, DFT calculations are instrumental in elucidating its electronic nature. For instance, DFT has been successfully used to optimize the molecular structure and compute the energies of frontier molecular orbitals for analogous compounds like 1-(6-amino-5-nitronaphthalen-2-yl)ethanone. nih.gov
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comtaylorandfrancis.com
For this compound, the HOMO is expected to be delocalized across the electron-rich π-systems of the naphthalene (B1677914) and phenyl rings. The LUMO is likely concentrated around the carbonyl group (C=O) and the conjugated aromatic system, which can accept electron density. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.govtaylorandfrancis.com A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine these orbital energies precisely. icm.edu.pl
HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate electrons. In this molecule, the π-electrons of the aromatic rings contribute most significantly to the HOMO.
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept electrons. The π* anti-bonding orbital of the carbonyl group and the aromatic rings are major contributors to the LUMO.
HOMO-LUMO Gap (ΔE): This energy gap is related to the electronic excitation energy. A smaller gap often corresponds to a higher reactivity and a shift in UV-visible absorption to longer wavelengths.
| Parameter | Typical Calculated Value (eV) | Interpretation |
|---|---|---|
| HOMO Energy | -6.5 to -5.5 | Indicates ionization potential and electron-donating capability. |
| LUMO Energy | -2.0 to -1.0 | Indicates electron affinity and electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 | Correlates with chemical stability and the energy of the lowest electronic transition. A smaller gap, as seen in a similar naphthalene derivative (3.765 eV), suggests higher reactivity. nih.gov |
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule. libretexts.orgresearchgate.net These maps are invaluable for predicting how molecules will interact, particularly in non-covalent interactions like hydrogen bonding and for identifying sites susceptible to nucleophilic or electrophilic attack. researchgate.netavogadro.cc
The MEP surface is color-coded to represent different potential values. Regions of negative electrostatic potential (typically colored red or orange) are electron-rich and are prone to electrophilic attack. youtube.com Regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. youtube.com Green and yellow areas represent regions of neutral or intermediate potential.
For this compound, the MEP map would show a distinct region of high negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This indicates it is a primary site for interaction with electrophiles or for hydrogen bonding. The hydrogen atoms on the aromatic rings would exhibit a positive potential, while the π-faces of the naphthalene and phenyl rings would show a mildly negative potential, which is characteristic of aromatic systems. ucsb.edu
Molecular Dynamics Simulations of this compound in Various Environments
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.netresearchgate.netbeilstein-journals.org By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with surrounding molecules, such as solvents. researchgate.netnih.gov
An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water, chloroform, or dimethyl sulfoxide) and allowing the system to evolve over a period of nanoseconds or longer. Such simulations would reveal:
Solvent Effects: How the solvent molecules arrange around the solute and influence its conformation and dynamics.
Conformational Dynamics: The flexibility of the molecule, particularly the rotation around the single bond connecting the phenyl and naphthalenyl rings. The simulation would track the distribution of the dihedral angle between the two rings, providing insight into the molecule's preferred shape in solution.
Intermolecular Interactions: The nature and lifetime of interactions between the solute and solvent, which are critical for understanding solubility and reactivity in different media.
These simulations rely on force fields (like AMBER, CHARMM, or GROMOS) to define the potential energy of the system based on the positions of its atoms.
Quantum Chemical Prediction of Spectroscopic Signatures and Their Origins
Quantum chemical methods, particularly DFT, can accurately predict various spectroscopic properties, providing a powerful complement to experimental analysis. icm.edu.pl
Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. orientjchem.orgresearchgate.net For this compound, this would allow for the prediction of characteristic IR absorption bands. The most prominent peak would be the C=O stretching vibration, expected in the 1650–1700 cm⁻¹ range, characteristic of aryl ketones. nih.gov Other predictable vibrations include C-H stretches of the aromatic rings (around 3000–3100 cm⁻¹) and C=C ring stretching modes (around 1400–1600 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts with high accuracy. icm.edu.plscispace.com The predicted spectrum for this compound would show distinct signals for the aromatic protons and carbons, with the carbonyl carbon appearing significantly downfield (typically >190 ppm). nih.gov These theoretical predictions are crucial for assigning peaks in experimental spectra and confirming the molecular structure.
| Spectroscopy Type | Predicted Signature | Assignment |
|---|---|---|
| FT-IR | ~1685 cm⁻¹ (strong) | Carbonyl (C=O) stretch |
| FT-IR | 3100-3000 cm⁻¹ (medium) | Aromatic C-H stretch |
| FT-IR | 1600-1450 cm⁻¹ (medium-strong) | Aromatic C=C ring stretch |
| ¹³C NMR | ~197 ppm | Carbonyl Carbon (C=O) |
| ¹³C NMR | 125-145 ppm | Aromatic Carbons |
| ¹H NMR | 7.5-8.5 ppm | Aromatic Protons |
| ¹H NMR | ~2.6 ppm | Methyl Protons (-COCH₃) |
Structure-Activity Relationship (SAR) Theoretical Models for Aryl Ketone Derivatives
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. iosrjournals.org Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating mathematical equations that relate physicochemical properties (descriptors) to activity.
For aryl ketone derivatives, theoretical models can be built using descriptors derived from computational chemistry. These descriptors can be categorized as:
Electronic: HOMO/LUMO energies, dipole moment, partial atomic charges, and MEP-derived values. These describe the molecule's ability to engage in electrostatic or orbital-controlled interactions.
Steric: Molecular volume, surface area, and specific conformational angles. These describe the size and shape of the molecule, which are critical for fitting into a biological target like an enzyme's active site.
Lipophilic: The partition coefficient (logP), which describes the molecule's solubility and ability to cross biological membranes.
By calculating these descriptors for a series of related aryl ketones and correlating them with measured biological activity, a predictive QSAR model can be developed. Such a model for derivatives of this compound could predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts.
Conformational Analysis and Energy Minima of this compound
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. lumenlearning.comlibretexts.org For this compound, the most significant degree of conformational freedom is the rotation around the C-C single bond connecting the naphthalenyl and phenyl rings.
The conformation is defined by the dihedral angle between the planes of the two aromatic rings. Due to steric hindrance between the hydrogen atoms on the adjacent rings, a perfectly planar conformation is expected to be energetically unfavorable. A computational conformational analysis would involve:
Potential Energy Surface (PES) Scan: Systematically rotating the dihedral angle (e.g., from 0° to 180° in small increments) and calculating the molecule's potential energy at each step using a quantum mechanical method like DFT. youtube.com
Identifying Energy Minima: The resulting energy profile would show one or more low-energy conformations (energy minima) and high-energy transition states. nih.gov For biphenyl-like systems, the minimum energy conformation is typically a twisted structure, with the rings angled relative to each other. nist.gov
Geometry Optimization: The precise geometry of the lowest energy conformer (the global minimum) is then fully optimized to determine the most stable three-dimensional structure of the molecule. This optimized structure serves as the basis for calculating other properties like electronic structure and spectroscopic signatures.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 1 4 1 Naphthalenyl Phenyl Ethanone
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment and connectivity of atoms within a molecule.
While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information about the chemical shifts and multiplicities of nuclei, two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and piecing together the molecular framework of 1-[4-(1-naphthalenyl)phenyl]ethanone.
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be crucial for tracing the connectivity within the naphthalene (B1677914) and phenyl ring systems. For example, cross-peaks would confirm the relationships between adjacent protons on the naphthalene ring (e.g., H-2' with H-3', H-3' with H-4') and the phenyl ring (e.g., H-2 with H-3). This allows for the complete assignment of the aromatic spin systems.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. An HSQC or HMQC spectrum provides a direct link between the ¹H and ¹³C spectra, mapping each proton signal to the carbon it is bonded to. This is invaluable for assigning the carbon signals of all the C-H groups in the phenyl and naphthalenyl rings.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is one of the most informative 2D techniques, as it reveals correlations between protons and carbons over longer ranges (typically two to four bonds). This is critical for connecting different fragments of the molecule. For this compound, HMBC is essential for:
Confirming the connection between the phenyl and naphthalenyl rings by showing a correlation from protons on one ring (e.g., H-2' and H-8' of the naphthalene ring) to the quaternary carbon of the phenyl ring (C-4).
Positioning the acetyl group by showing correlations from the methyl protons (H-12) to the carbonyl carbon (C-11) and the adjacent phenyl carbon (C-1).
Assigning the quaternary (non-protonated) carbons, which are not visible in an HSQC spectrum. For instance, the carbonyl carbon (C-11) would show correlations to the methyl protons (H-12) and the aromatic protons at C-2 and C-6.
The combined application of these techniques allows for a complete and unambiguous assignment of all proton and carbon signals, as detailed in the following data table.
Table 1: Predicted ¹H and ¹³C NMR Assignments and Key 2D NMR Correlations for this compound The following table is interactive. You can sort the data by clicking on the column headers.
| Atom Position | Predicted ¹³C Shift (ppm) | ¹H Shift (ppm) kpi.ua | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |
|---|---|---|---|---|
| 1 | ~136 | - | H-2/6, H-12 | - |
| 2, 6 | ~129 | 8.08 (d) | C-4, C-11 | H-3/5 |
| 3, 5 | ~129 | 7.59 (d) | C-1, C-4'a | H-2/6 |
| 4 | ~144 | - | H-2/6, H-3/5, H-2', H-8' | - |
| 1' | ~138 | - | H-2', H-8' | - |
| 2' | ~126 | 7.40-7.55 (m) | C-4', C-8'a | H-3' |
| 3' | ~126 | 7.40-7.55 (m) | C-1', C-4'a | H-2', H-4' |
| 4' | ~128 | 7.83 (d) | C-2', C-5' | H-3' |
| 4'a | ~134 | - | H-3', H-5', H-8' | - |
| 5' | ~127 | 7.90 (t) | C-4', C-7', C-8'a | H-6' |
| 6' | ~126 | 7.40-7.55 (m) | C-5', C-8' | H-5', H-7' |
| 7' | ~129 | 7.90 (t) | C-5', C-8'a | H-6', H-8' |
| 8' | ~125 | 7.40-7.55 (m) | C-1', C-6', C-8'a | H-7' |
| 8'a | ~131 | - | H-2', H-5', H-7', H-8' | - |
| 11 (C=O) | ~198 | - | H-2/6, H-12 | - |
| 12 (CH₃) | ~27 | 2.67 (s) | C-1, C-11 | - |
While solution-state NMR provides an averaged structure of a rapidly tumbling molecule, solid-state NMR (ssNMR) spectroscopy offers invaluable information about the structure and dynamics of molecules in the solid phase. scientific.nettandfonline.com This is particularly crucial for studying polymorphism, which is the ability of a compound to exist in two or more different crystal structures. youtube.com
Different polymorphs of this compound would have distinct arrangements of molecules in the crystal lattice. These variations in packing lead to different local electronic environments for the nuclei, which can be detected by ssNMR. The chemical shifts of carbon atoms, especially quaternary carbons and those involved in intermolecular interactions (like the carbonyl carbon), are highly sensitive to the crystalline environment. scientific.net
A ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR experiment on different crystalline forms of this compound would likely show distinct sets of chemical shifts. For example, if one polymorph features strong π-π stacking between the naphthalene rings while another has a different arrangement, the carbon signals of the naphthalene moiety would appear at different frequencies in the ssNMR spectra of the two forms. This makes ssNMR a powerful, non-destructive tool for identifying and quantifying different polymorphs in a bulk sample. youtube.com
X-ray Crystallography and Single-Crystal X-ray Diffraction Analysis
X-ray crystallography provides the most definitive structural information by mapping the electron density of a single crystal, allowing for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of molecules.
Although a specific crystal structure for this compound is not publicly available, its molecular structure allows for the prediction of several key supramolecular interactions that would govern its crystal packing. The large, planar aromatic surfaces of the naphthalene and phenyl rings make π-π stacking interactions a highly probable and dominant packing motif. These interactions could involve naphthalene-naphthalene, phenyl-phenyl, or naphthalene-phenyl arrangements.
The potential for polymorphism in this compound is high due to its conformational flexibility. The single bond connecting the phenyl and naphthalenyl rings allows for rotation, resulting in different torsional angles (dihedral angles) between the two aromatic systems. Different polymorphs could "trap" the molecule in different conformations, leading to distinct packing arrangements and thermodynamic stabilities. kpi.ua
Crystallization engineering involves the rational control of crystallization conditions to target specific polymorphs or crystal habits. github.io For this compound, key parameters that could be varied to screen for polymorphs include:
Solvent: The polarity and hydrogen-bonding capability of the crystallization solvent can influence which molecular conformation is favored and which supramolecular interactions dominate.
Temperature and Cooling Rate: The rate of cooling during crystallization can determine whether a thermodynamically stable or a metastable polymorph is formed.
Supersaturation: Controlling the level of supersaturation affects the nucleation and growth kinetics, which can favor different crystal forms.
By systematically exploring these parameters, it may be possible to isolate and characterize different crystalline forms of this compound, each with potentially unique physical properties.
Vibrational Spectroscopy Methodologies (Infrared and Raman) for Functional Group Identification and Conformational Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and can also provide insights into molecular conformation and intermolecular interactions. studylib.net
For this compound, the FT-IR and Raman spectra would be dominated by several characteristic vibrations. The most prominent feature would be the strong C=O stretching vibration of the ketone group, typically appearing in the 1680-1660 cm⁻¹ region. The exact position of this band is sensitive to the electronic environment and intermolecular interactions; for example, hydrogen bonding to the carbonyl oxygen would shift this band to a lower frequency.
Other key vibrational modes include the aromatic C-H stretching vibrations above 3000 cm⁻¹, the aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region, and various C-H in-plane and out-of-plane bending modes that create a complex fingerprint region unique to the molecule's structure. Comparing the spectra of different polymorphs could reveal subtle shifts in these vibrational frequencies, reflecting the different intermolecular environments in each crystal form.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound The following table is interactive. You can sort the data by clicking on the column headers.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |
| Aliphatic C-H Stretch (Methyl) | 3000 - 2850 | Medium | Medium |
| C=O Stretch (Ketone) | 1680 - 1660 | Strong | Medium |
| Aromatic C=C Stretch | 1610 - 1450 | Strong to Medium | Strong |
| C-H In-plane Bend | 1300 - 1000 | Medium | Weak |
| C-H Out-of-plane Bend | 900 - 675 | Strong | Weak |
| Aryl-Aryl C-C Stretch | ~1300 | Medium | Strong |
Mass Spectrometry Techniques for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a compound like this compound, high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are indispensable for unambiguous structural elucidation.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is crucial for determining the precise molecular weight of this compound, which allows for the confident assignment of its elemental formula. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS instruments can measure m/z values to several decimal places. This high precision enables the differentiation between compounds that may have the same nominal mass but different elemental compositions.
For this compound, with a chemical formula of C20H16O, the theoretical exact mass can be calculated. An experimentally obtained HRMS value that closely matches this theoretical mass would provide strong evidence for the compound's elemental composition.
Table 1: Theoretical and Experimental Mass Data for this compound
| Parameter | Value |
| Chemical Formula | C20H16O |
| Theoretical Monoisotopic Mass | 272.1201 u |
| Observed m/z ([M+H]⁺) | Data not available in public scientific literature |
| Mass Accuracy (ppm) | Data not available in public scientific literature |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is a technique used to induce and analyze the fragmentation of a specific ion. In an MS/MS experiment, the molecular ion of this compound would be selectively isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions would be detected. The fragmentation pattern provides a "fingerprint" of the molecule, offering valuable insights into its structural components and how they are connected.
Based on the structure of this compound, several characteristic fragmentation pathways can be predicted. The molecule consists of a naphthalenyl group, a phenyl group, and an ethanone (B97240) (acetyl) group. The bonds connecting these moieties, as well as the bonds within them, are potential sites for cleavage.
Predicted Fragmentation Pathways:
Loss of the methyl group (-CH3): Cleavage of the bond between the carbonyl carbon and the methyl group would result in the loss of a methyl radical (•CH3), leading to the formation of a stable acylium ion.
Loss of the acetyl group (-COCH3): The bond between the phenyl ring and the carbonyl carbon could break, leading to the loss of an acetyl radical (•COCH3) or a ketene (B1206846) molecule (CH2=C=O) after rearrangement.
Cleavage of the bond between the phenyl and naphthalenyl rings: This would lead to fragments corresponding to the individual aromatic systems.
Rearrangements and cleavages within the aromatic rings: While less common for the primary fragmentation, further fragmentation of the initial fragment ions can occur.
Table 2: Predicted Major Fragment Ions for this compound in MS/MS
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Lost Neutral Fragment | Proposed Fragment Structure |
| 273.1279 ([M+H]⁺) | 258.0961 | CH3• (15.0235 u) | [C19H12O]⁺ |
| 273.1279 ([M+H]⁺) | 230.0961 | COCH3• (43.0184 u) | [C18H13]⁺ |
| 273.1279 ([M+H]⁺) | 127.0542 | C8H6O (118.0419 u) | [C10H7]⁺ (Naphthalenyl cation) |
| 273.1279 ([M+H]⁺) | 119.0542 | C11H8 (140.0626 u) | [C8H7O]⁺ (Acetophenone cation) |
Note: The fragmentation pathways and corresponding m/z values described are theoretical predictions based on the chemical structure of this compound. Specific experimental tandem mass spectrometry data is not available in the public domain to confirm these pathways.
A comprehensive analysis of the MS/MS spectrum, including the precise masses and relative abundances of the fragment ions, would be required to definitively map the fragmentation pathways and confirm the structure of this compound.
Reactivity and Mechanistic Studies of 1 4 1 Naphthalenyl Phenyl Ethanone
Electrophilic and Nucleophilic Reactivity at the Carbonyl Center
The carbonyl group (C=O) is a site of significant chemical activity due to the polarization of the carbon-oxygen double bond. The oxygen atom is more electronegative than the carbon atom, resulting in a partial negative charge (δ-) on the oxygen and a partial positive charge (δ+) on the carbon. This inherent polarity makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles.
The general mechanism for nucleophilic addition to the carbonyl group of 1-[4-(1-naphthalenyl)phenyl]ethanone involves the attack of a nucleophile on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, typically by a solvent or a weak acid, yields the final alcohol product. The presence of the large, aromatic 4-(1-naphthalenyl)phenyl group provides significant steric hindrance compared to smaller ketones, which can influence the rate of nucleophilic attack. Electronically, the aryl group can stabilize the carbonyl group through resonance, slightly reducing its electrophilicity compared to aliphatic ketones.
The relative reactivity of carbonyl compounds towards nucleophilic attack is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones because they have less steric hindrance and the carbonyl carbon is more electrophilic. Aryl ketones, such as this compound, are typically less reactive than aliphatic ketones due to the electron-donating resonance effect of the aromatic ring, which reduces the partial positive charge on the carbonyl carbon.
| Carbonyl Compound Type | General Structure | Relative Reactivity | Reason |
|---|---|---|---|
| Acyl Halide | R-CO-X | Very High | Strong inductive effect of halogen. |
| Anhydride (B1165640) | R-CO-O-CO-R' | High | Good leaving group (carboxylate). |
| Aldehyde | R-CHO | High | Less steric hindrance; no electron-donating alkyl groups. |
| Ketone (Aliphatic) | R-CO-R' | Moderate | More steric hindrance and electron donation from two alkyl groups. |
| Ketone (Aryl) | Ar-CO-R | Low | Resonance stabilization reduces electrophilicity of carbonyl carbon. |
| Ester | R-CO-OR' | Low | Resonance donation from the oxygen atom. |
Reactions Involving the Aromatic Rings: Electrophilic Aromatic Substitution Patterns
This compound possesses two distinct aromatic systems that can undergo electrophilic aromatic substitution (EAS): the substituted phenyl ring and the naphthalene (B1677914) ring. The regioselectivity of these reactions is governed by the directing effects of the existing substituents. wikipedia.org
Phenyl Ring: The phenyl ring is substituted with an acetyl group (-COCH₃). The acetyl group is a moderately deactivating group due to its electron-withdrawing nature, both through induction and resonance. This deactivation makes the phenyl ring less reactive towards electrophiles than benzene (B151609) itself. libretexts.orglibretexts.org The acetyl group directs incoming electrophiles to the meta position (positions 3 and 5 relative to the acetyl group). This is because the resonance structures of the carbocation intermediate (the sigma complex) formed during ortho or para attack place a positive charge adjacent to the positively polarized carbonyl carbon, which is highly unfavorable. organicchemistrytutor.comyoutube.com
Naphthalene Ring: The naphthalene ring system is inherently more reactive than benzene in electrophilic aromatic substitution. nih.gov Substitution typically occurs preferentially at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) because the carbocation intermediate formed from α-attack is more resonance-stabilized. In this molecule, the C1 position is already substituted with the 4-acetylphenyl group. This large substituent will sterically hinder attack at the adjacent C2 and C8a positions. Therefore, electrophilic attack is most likely to occur on the unsubstituted ring, primarily at the α-positions C5 and C8. The C4 position is also an α-position, but substitution here would be adjacent to the bulky phenyl substituent, leading to steric strain.
| Ring System | Substituent | Electronic Effect | Directing Influence | Predicted Position of Substitution |
|---|---|---|---|---|
| Phenyl | -COCH₃ (Acetyl) | Deactivating (electron-withdrawing) | meta-director | Positions 3 and 5 |
| Naphthalene | -C₆H₄COCH₃ (4-Acetylphenyl) | Deactivating (electron-withdrawing) | Directs to the other ring; steric hindrance at adjacent positions | Positions 5 and 8 |
Photochemical Reactions and Photo-induced Transformations of this compound
Aryl ketones, particularly those containing extended π-systems like naphthalene, are known to be photochemically active. The absorption of ultraviolet (UV) light can promote the molecule to an electronically excited state, initiating a variety of transformations.
Upon absorption of a photon of suitable energy, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). Aryl ketones are characterized by a very efficient and rapid process called intersystem crossing (ISC), where the excited singlet state (S₁) converts to a lower-energy, but longer-lived, triplet state (T₁). rsc.org
S₀ + hν → S₁ (Excitation) S₁ → T₁ (Intersystem Crossing)
The naphthalene moiety is a well-known triplet photosensitizer. The triplet state is essentially a diradical, which makes it highly reactive and capable of participating in reactions not accessible in the ground state. The lifetime of this triplet state is crucial in determining the quantum yield of photochemical reactions. msu.edu It can decay back to the ground state through phosphorescence or non-radiative decay, or it can be quenched by other molecules in a process of energy transfer.
The triplet state of this compound can undergo several types of transformations, including intramolecular cyclization and rearrangement reactions.
Photocyclization: One potential pathway is an intramolecular dehydrogenative 6π photocyclization. chemistryviews.org This type of reaction is observed in related structures like 1-phenyl-4-phenyl-1,3-butadienes, which cyclize to form phenylnaphthalenes. researchgate.net For this compound, it is conceivable that cyclization could occur between the phenyl and naphthalene rings, potentially leading to the formation of a fused polycyclic aromatic system like a derivative of benzo[ghi]fluoranthene, following an oxidation step to restore aromaticity. This process would involve the formation of a new carbon-carbon bond between the two aromatic systems.
Other Photoreactions: The ketone moiety itself can participate in photochemical reactions. For example, Norrish Type I cleavage could lead to the formation of radical species. However, for aryl ketones, this process is generally less efficient than for aliphatic ketones. If a suitable hydrogen donor is available, photoreduction of the carbonyl group can occur. Given the structure, intramolecular hydrogen abstraction is unlikely unless a suitable C-H bond can come into close proximity with the excited carbonyl oxygen.
Reductive Transformations and Derivatization Strategies
The carbonyl group and the aromatic rings of this compound can be reduced using various reagents, providing pathways for diverse derivatization.
Reduction of the Carbonyl Group:
To an Alcohol: The ketone can be readily reduced to the corresponding secondary alcohol, 1-[4-(1-naphthalenyl)phenyl]ethanol, using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This is a common nucleophilic addition of a hydride ion to the carbonyl carbon.
To an Alkane (Deoxygenation): The carbonyl group can be completely removed and replaced with a methylene (B1212753) (-CH₂-) group to form 1-ethyl-4-(1-naphthalenyl)benzene. This transformation can be achieved under either acidic or basic conditions.
Clemmensen Reduction: This method uses a zinc-mercury amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). It is suitable for substrates that are stable in strong acid. youtube.com
Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (H₂NNH₂), followed by deprotonation and elimination of nitrogen gas at high temperatures in the presence of a strong base like potassium hydroxide (B78521) (KOH). This method is ideal for substrates that are sensitive to acid. youtube.com
Reduction of the Aromatic Rings: The naphthalene ring is more susceptible to reduction than the phenyl ring. The Birch reduction, which employs an alkali metal (like Na or Li) in liquid ammonia (B1221849) with an alcohol proton source, can be used to selectively reduce one of the rings of the naphthalene system to a dihydro-derivative. huji.ac.il Complete hydrogenation of both aromatic systems to form the corresponding cycloalkane derivatives is possible but requires harsh conditions, such as high-pressure hydrogen gas with a metal catalyst (e.g., Rh/C or RuO₂).
| Reaction Type | Reagents | Functional Group Transformed | Product |
|---|---|---|---|
| Carbonyl Reduction (Alcohol) | NaBH₄ or LiAlH₄ | Ketone | Secondary Alcohol |
| Clemmensen Reduction | Zn(Hg), HCl | Ketone | Alkane (Methylene group) |
| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | Ketone | Alkane (Methylene group) |
| Birch Reduction | Na, NH₃ (l), EtOH | Naphthalene Ring | Dihydronaphthalene derivative |
| Catalytic Hydrogenation | H₂, High Pressure, Catalyst (e.g., Rh/C) | Aromatic Rings | Cycloalkanes |
Oxidative Pathways and Stability Considerations
This compound is a relatively stable molecule under typical ambient conditions. However, its functional groups can undergo oxidation under specific conditions.
Oxidation of the Acetyl Group: The methyl group of the acetyl moiety is a benzylic position, making it susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic conditions can oxidize the acetyl group to a carboxylic acid, yielding 4-(1-naphthalenyl)benzoic acid. Another characteristic reaction of methyl ketones is the haloform reaction. Treatment with a base and a halogen (e.g., NaOH and Br₂) would convert the acetyl group into a carboxylate and produce bromoform (B151600) (CHBr₃).
Oxidation of the Aromatic Rings: The aromatic rings, particularly the electron-rich naphthalene system, are susceptible to oxidative degradation under harsh conditions. Strong oxidation can lead to the cleavage of the rings, forming various carboxylic acid derivatives. For example, oxidation of naphthalene itself can yield phthalic acid. The stability of the aromatic systems makes them resistant to mild oxidizing agents.
Investigation of Reaction Kinetics and Thermodynamics for Key Transformations
The reactivity of the carbonyl group in this compound is influenced by the electronic effects of the large aromatic substituent. The 4-(1-naphthalenyl)phenyl group, being electron-donating, can affect the electrophilicity of the carbonyl carbon and the stability of reaction intermediates. The steric hindrance posed by this bulky group is also a significant factor influencing reaction rates. Due to a lack of direct kinetic and thermodynamic studies on this compound, this section will draw upon data from studies on acetophenone (B1666503) and its simple derivatives to provide a representative understanding of the key transformations.
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a cornerstone reaction for acetophenone derivatives, leading to the formation of chalcones, which are valuable intermediates in organic synthesis. The reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde.
The reaction mechanism proceeds via the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent dehydration of the aldol (B89426) addition product yields the α,β-unsaturated ketone, or chalcone (B49325).
Kinetic studies on the Claisen-Schmidt condensation of substituted acetophenones and benzaldehydes have been conducted to understand the influence of electronic effects on the reaction rate. A key parameter in these studies is the Hammett reaction constant (ρ), which quantifies the sensitivity of the reaction rate to substituent changes. For the reaction of para-substituted benzaldehydes with acetophenone, a ρ value of 3.09 has been reported, indicating a significant sensitivity to the electronic nature of the substituent on the benzaldehyde (B42025). acs.org A positive ρ value signifies that electron-withdrawing groups on the benzaldehyde accelerate the reaction by increasing the electrophilicity of the carbonyl carbon. Conversely, for the reaction of para-substituted acetophenones with benzaldehyde, a ρ value of 1.59 was obtained, showing that electron-withdrawing groups on the acetophenone also increase the reaction rate, likely by facilitating the initial enolate formation. acs.org
While specific thermodynamic data for this reaction is scarce, the formation of the conjugated chalcone system is generally an energetically favorable process.
Table 1: Hammett Reaction Constants (ρ) for the Claisen-Schmidt Condensation
| Reactant with Substituent | Reaction Constant (ρ) | Interpretation |
| para-Substituted Benzaldehyde | 3.09 | High sensitivity to electronic effects; electron-withdrawing groups accelerate the reaction. |
| para-Substituted Acetophenone | 1.59 | Moderate sensitivity to electronic effects; electron-withdrawing groups accelerate the reaction. |
Data sourced from a study on the Claisen-Schmidt condensation of benzaldehyde and acetophenone. acs.org
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a significant transformation that converts ketones into esters through the action of a peroxyacid. For an unsymmetrical ketone like this compound, the regioselectivity of the oxygen insertion is a critical aspect, governed by the migratory aptitude of the adjacent groups.
The established mechanism involves the initial formation of a Criegee intermediate, followed by the migration of one of the groups attached to the carbonyl carbon. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. Therefore, for this compound, the migration of the 4-(1-naphthalenyl)phenyl group is expected to be favored over the methyl group, leading to the formation of 4-(1-naphthalenyl)phenyl acetate.
Theoretical studies on the Baeyer-Villiger oxidation of substituted acetophenones provide valuable insights into the thermodynamics and kinetics of this reaction. Calculations of the Gibbs free energy of activation (ΔG‡) for the reaction of various para-substituted acetophenones with trifluoroperacetic acid (TFPAA) have been performed. These studies indicate that electron-donating substituents on the aryl group have a pronounced activating effect on the migration step, to the point of potentially changing the rate-determining step of the reaction.
Table 2: Calculated Gibbs Free Energy of Activation (ΔG‡) for the Baeyer-Villiger Oxidation of Substituted Acetophenones with TFPAA
| Substituent (X) in p-X-C₆H₄COCH₃ | ΔG‡ (kcal/mol) |
| NO₂ | 22.5 |
| CN | 22.2 |
| H | 21.3 |
| CH₃ | 20.8 |
| OCH₃ | 19.9 |
Data from a theoretical study on the Baeyer-Villiger oxidation of p-substituted acetophenones.
Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a unique transformation that converts aryl alkyl ketones into thioamides, which can be subsequently hydrolyzed to the corresponding amides or carboxylic acids with the same number of carbon atoms. This reaction involves heating the ketone with sulfur and a secondary amine, such as morpholine. synarchive.comorganic-chemistry.org
The mechanism of the Willgerodt-Kindler reaction is complex and involves the initial formation of an enamine, which then reacts with sulfur. organic-chemistry.org A series of rearrangements leads to the migration of the functional group to the terminal carbon of the alkyl chain. For this compound, this would result in the formation of 2-[4-(1-naphthalenyl)phenyl]ethanethioamide.
Kinetic studies on the Willgerodt-Kindler reaction are challenging due to the harsh reaction conditions and the complexity of the reaction mixture. However, it has been estimated that the observed rate of this reaction corresponds to a free energy barrier of approximately 30 kcal/mol. ic.ac.uk This relatively high activation energy is consistent with the high temperatures typically required for the reaction to proceed at a reasonable rate. Optimization studies have shown that variables such as the amounts of sulfur and morpholine, as well as the reaction temperature, have a strong influence on the yield of the product. scispace.com
Catalytic Hydrogenation
The catalytic hydrogenation of the carbonyl group in this compound would yield the corresponding secondary alcohol, 1-[4-(1-naphthalenyl)phenyl]ethanol. This is a common and important reduction reaction in organic synthesis.
The kinetics of the catalytic hydrogenation of acetophenone to 1-phenylethanol (B42297) have been studied using various catalysts. researchgate.net The reaction rate is dependent on several factors, including the nature of the catalyst, hydrogen pressure, temperature, and the solvent used.
Table 3: Calculated Binding Energy of Acetophenone on a Palladium Surface
| DFT Functional | Binding Energy (kJ/mol) |
| PBE | -123 |
| optB88-vdW | -238 |
Data from DFT calculations of acetophenone on a Pd surface. dtu.dk
The investigation of the reaction kinetics and thermodynamics for key transformations of this compound, through the lens of model compound studies, reveals a rich and complex reactivity profile. The electronic and steric properties of the bulky naphthalenylphenyl substituent are expected to modulate the rates and equilibria of these reactions compared to simpler acetophenones. While quantitative data for the title compound remains a subject for future research, the principles derived from analogous systems provide a solid foundation for predicting its chemical behavior and for the rational design of synthetic pathways involving this intriguing molecule.
Derivatization and Analog Development Based on the 1 4 1 Naphthalenyl Phenyl Ethanone Scaffold
Synthesis of Substituted Naphthalene (B1677914) and Phenyl Analogues
The introduction of various substituents onto the naphthalene and phenyl rings of 1-[4-(1-naphthalenyl)phenyl]ethanone is a key strategy for creating structural diversity. Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have proven to be a powerful tool for the synthesis of biaryl compounds and can be effectively applied to generate substituted analogs of the target scaffold. nih.govmdpi.com
The general approach involves the coupling of a suitably functionalized naphthalene or phenyl precursor with a corresponding boronic acid or halide. For instance, to introduce substituents on the phenyl ring, 1-(4-bromophenyl)ethanone can be coupled with a variety of substituted naphthalen-1-ylboronic acids. Conversely, to modify the naphthalene ring, 1-bromonaphthalene (B1665260) can be coupled with a range of substituted 4-acetylphenylboronic acids. These reactions are typically catalyzed by palladium complexes in the presence of a base. nih.gov
The scope of the Suzuki-Miyaura coupling allows for the introduction of a wide array of functional groups, including alkyl, alkoxy, nitro, and cyano groups, onto either aromatic ring. This versatility enables the systematic exploration of electronic and steric effects on the properties of the resulting compounds.
Table 1: Examples of Substituted Analogues Synthesized via Suzuki-Miyaura Coupling
| Naphthalene Precursor | Phenyl Precursor | Catalyst/Base | Substituted Product |
| Naphthalen-1-ylboronic acid | 1-(4-bromophenyl)ethanone | Pd(PPh₃)₄ / Na₂CO₃ | This compound |
| 4-Methoxynaphthalen-1-ylboronic acid | 1-(4-bromophenyl)ethanone | Pd(dppf)Cl₂ / K₂CO₃ | 1-[4-(4-Methoxy-1-naphthalenyl)phenyl]ethanone |
| Naphthalen-1-ylboronic acid | 1-(4-bromo-3-methylphenyl)ethanone | Pd(OAc)₂ / K₃PO₄ | 1-[4-(1-Naphthalenyl)-3-methylphenyl]ethanone |
| 6-Bromonaphthalen-1-ylboronic acid | 1-(4-ethynylphenyl)ethanone | Pd(PPh₃)₄ / Na₂CO₃ | 1-[4-(6-Bromo-1-naphthalenyl)phenyl]ethanone |
This table is illustrative and based on general Suzuki-Miyaura coupling methodologies.
Modification of the Ethanone (B97240) Moiety: Ketone Functional Group Transformations
The ethanone moiety of this compound offers a reactive handle for a variety of chemical transformations, allowing for the synthesis of a diverse set of derivatives with modified functional groups. vdoc.pub These transformations can significantly alter the electronic and steric properties of the molecule, leading to changes in its reactivity and biological activity.
Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol, yielding 1-[4-(1-naphthalenyl)phenyl]ethanol. This transformation is commonly achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). mdpi.com The resulting alcohol introduces a new chiral center, opening the door for the development of stereoisomers.
Oxidation: While the ketone itself is at a relatively high oxidation state, further oxidation is not a common transformation for this moiety.
Formation of Imines and Oximes: The ketone can react with primary amines to form imines (Schiff bases) or with hydroxylamine (B1172632) to form oximes. These reactions introduce nitrogen atoms into the structure, which can act as hydrogen bond donors or acceptors and can significantly influence the molecule's interaction with biological targets.
Wittig Reaction: The Wittig reaction allows for the conversion of the carbonyl group into an alkene. By reacting the ketone with a phosphorus ylide, a C=C double bond is formed, enabling the synthesis of vinyl derivatives.
Table 2: Examples of Ethanone Moiety Modifications
| Reagent | Reaction Type | Product |
| Sodium borohydride (NaBH₄) | Reduction | 1-[4-(1-Naphthalenyl)phenyl]ethanol |
| Hydroxylamine (NH₂OH) | Oximation | This compound oxime |
| Benzylamine (PhCH₂NH₂) | Imine formation | N-Benzyl-1-[4-(1-naphthalenyl)phenyl]ethanimine |
| Methyltriphenylphosphonium bromide / n-BuLi | Wittig reaction | 1-[4-(1-Naphthalenyl)phenyl]-1-propene |
This table is illustrative and based on standard ketone functional group transformations.
Development of Chiral Analogues and Stereoselective Synthesis
The reduction of the prochiral ketone in this compound to the corresponding alcohol, 1-[4-(1-naphthalenyl)phenyl]ethanol, creates a stereocenter. The synthesis of enantiomerically pure or enriched chiral alcohols is of significant interest, as different enantiomers can exhibit distinct biological activities. nih.govnih.gov
Asymmetric reduction of the ketone is a primary strategy for accessing these chiral analogues. This can be achieved through several methods:
Chiral Reducing Agents: The use of chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine Borane) or chiral oxazaborolidines (Corey-Bakshi-Shibata catalysts), can effect the stereoselective reduction of the ketone to either the (R)- or (S)-alcohol.
Catalytic Asymmetric Hydrogenation: Transition metal catalysts, particularly those based on ruthenium, rhodium, or iridium, complexed with chiral ligands (e.g., BINAP derivatives), can catalyze the hydrogenation of the ketone with high enantioselectivity.
Biocatalysis: Enzymes, such as alcohol dehydrogenases (ADHs) from various microorganisms or plant tissues, can be employed for the asymmetric reduction of aromatic ketones. nih.govnih.govresearchgate.net These biocatalytic methods often proceed with high enantiomeric excess (e.e.) and under mild reaction conditions.
The stereochemical outcome of these reactions is dependent on the specific catalyst or enzyme used and the reaction conditions. The absolute configuration of the resulting chiral alcohol can be determined using techniques such as chiral high-performance liquid chromatography (HPLC) or by comparison with known standards.
Table 3: Methods for Stereoselective Synthesis of 1-[4-(1-Naphthalenyl)phenyl]ethanol
| Method | Catalyst/Reagent | Typical Enantiomeric Excess (e.e.) |
| Asymmetric Reduction | (R)-CBS catalyst / BH₃·SMe₂ | >95% (for the (R)-enantiomer) |
| Catalytic Hydrogenation | [RuCl₂(p-cymene)]₂ / Chiral ligand | >98% |
| Biocatalysis | Lactobacillus brevis ADH | >99% |
This table provides examples of methods and typical selectivities observed for the asymmetric reduction of analogous aromatic ketones.
Structure-Reactivity Relationships in Derived Compounds
The systematic derivatization of the this compound scaffold allows for the investigation of structure-reactivity relationships (SRR). By correlating changes in the molecular structure with observed changes in chemical reactivity or biological activity, a deeper understanding of the key features influencing the compound's properties can be gained.
Steric Effects: The size and position of substituents can exert steric hindrance, affecting the accessibility of the reactive centers. For example, bulky substituents near the ethanone group can hinder the approach of nucleophiles, slowing down reaction rates. In a biological context, steric factors play a crucial role in the binding of the molecule to a specific receptor or enzyme active site. researchgate.net
Conformational Effects: The dihedral angle between the naphthalene and phenyl rings can be influenced by the nature of the substituents, particularly those at the ortho positions. This conformational flexibility or rigidity can impact how the molecule presents its functional groups for interaction with other molecules.
By systematically synthesizing and evaluating a library of derivatives, it is possible to build a qualitative or even quantitative model of the structure-reactivity relationships for this class of compounds. This knowledge is invaluable for the rational design of new analogues with optimized properties for specific applications.
Advanced Material Science Applications of 1 4 1 Naphthalenyl Phenyl Ethanone and Its Derivatives
Supramolecular Assembly and Self-Assembled Structures for Nanomaterial Fabrication
The molecular architecture of 1-[4-(1-naphthalenyl)phenyl]ethanone, featuring a bulky, electron-rich naphthalene (B1677914) ring system coupled with a phenyl ethanone (B97240) moiety, provides a unique platform for the construction of highly ordered supramolecular structures. The spontaneous organization of these molecules into well-defined nanoscale assemblies is primarily governed by a combination of non-covalent interactions, which are crucial for the bottom-up fabrication of functional nanomaterials. nih.gov
The key driving forces behind the self-assembly of this compound and its derivatives include π-π stacking, hydrogen bonding, and van der Waals forces. nih.gov The extensive π-conjugated systems of the naphthalene and phenyl rings are particularly significant, promoting intermolecular stacking which is a common feature in the assembly of polycyclic aromatic hydrocarbons. nih.govnih.gov These interactions, though weaker than covalent bonds, collectively contribute to the thermodynamic stability of the resulting nanostructures, allowing for the formation of diverse morphologies. nih.gov
Derivatives of this compound can be strategically functionalized to enhance and direct the self-assembly process. For instance, the introduction of hydrogen bond donors and acceptors, such as amide or carboxylic acid groups, can lead to more complex and robust supramolecular architectures. Similarly, the attachment of long alkyl chains can introduce hydrophobic interactions, which play a significant role in the self-assembly of amphiphilic molecules into structures like micelles and vesicles. nih.gov
The resulting self-assembled nanostructures from naphthalene-containing molecules can take various forms, including nanofibers, nanorods, nanosheets, and spherical aggregates. nih.govrsc.org The specific morphology is influenced by factors such as the molecular structure of the building blocks, solvent conditions, temperature, and concentration. These nanomaterials have potential applications in diverse fields such as electronics, photonics, and sensing, owing to the collective properties arising from the ordered arrangement of the constituent molecules.
Below is a table summarizing the types of self-assembled nanostructures observed in derivatives of naphthalene and related aromatic compounds, which serves as a predictive model for the potential assemblies of this compound derivatives.
| Derivative Class | Key Functional Groups | Primary Driving Interactions | Observed Nanostructures | Potential Applications |
| Naphthalene Diimides | Imide groups, aromatic core | π-π stacking, hydrogen bonding | Nanofibers, nanobelts | Organic electronics, sensors |
| Naphthyl-Peptide Conjugates | Amide linkages, amino acid residues | Hydrogen bonding, π-π stacking, hydrophobic interactions | Nanofibers, hydrogels | Biomaterials, drug delivery |
| Alkoxy-substituted Naphthalenes | Ether linkages, alkyl chains | van der Waals forces, π-π stacking | Lamellar structures, columnar liquid crystals | Optoelectronic devices |
| Naphthalene-based Porous Organic Salts | Sulfonic acid and amine groups | Ionic interactions, hydrogen bonding | Crystalline nano-/microrods | Photocatalysis, gas storage |
Future Research Directions and Emerging Areas for 1 4 1 Naphthalenyl Phenyl Ethanone
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The synthesis of 1-[4-(1-naphthalenyl)phenyl]ethanone is foundational to its study and application. While classical methods like Friedel-Crafts acylation are conceivable, future research will likely prioritize modern cross-coupling techniques for their superior efficiency, selectivity, and functional group tolerance. wikipedia.orgyoutube.com The Suzuki-Miyaura cross-coupling reaction stands out as a primary candidate for investigation. ikm.org.myudel.edu This palladium-catalyzed reaction would involve coupling an aryl halide with an arylboronic acid.
Future studies would systematically optimize this reaction by screening various parameters to maximize yield and purity while minimizing reaction times and catalyst loading. Key areas of exploration include:
Catalyst Systems: Investigating a range of palladium catalysts and ligands to find the optimal combination for this specific transformation.
Reaction Conditions: Fine-tuning parameters such as the base, solvent system, and temperature. researchgate.netarkat-usa.org The use of greener solvents like water would also be a key consideration. researchgate.netresearchgate.net
Flow Chemistry: Adapting optimized batch conditions to continuous flow systems could offer enhanced scalability, safety, and product consistency, representing a significant methodological advancement.
| Parameter | Variables for Exploration | Objective |
|---|---|---|
| Aryl Halide | 4-Bromoacetophenone, 4-Iodoacetophenone | Evaluate leaving group efficiency |
| Boronic Acid/Ester | 1-Naphthaleneboronic acid, 1-Naphthaleneboronic acid pinacol (B44631) ester | Assess reactivity and stability |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Maximize catalytic turnover and yield |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Optimize transmetalation step |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | Improve solubility and reaction kinetics |
Deeper Computational Modeling for Predicting Complex Interactions and Behaviors
Computational chemistry, particularly Density Functional Theory (DFT), will be indispensable for elucidating the intrinsic properties of this compound before embarking on extensive experimental work. semanticscholar.org DFT calculations can provide profound insights into the molecule's electronic structure, conformational preferences, and spectroscopic properties. nih.govnih.gov
Key areas for future computational investigation include:
Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). analis.com.my The HOMO-LUMO gap is a critical parameter for predicting the molecule's photophysical properties and its potential use in electronic devices.
Spectroscopic Prediction: Simulating NMR, IR, and UV-Visible spectra to aid in experimental characterization. nih.gov
Molecular Electrostatic Potential (MEP): Mapping the MEP to identify electron-rich and electron-poor regions, which can predict sites of electrophilic and nucleophilic attack and intermolecular interactions. analis.com.my
| Calculated Property | Predicted Information | Potential Application |
|---|---|---|
| HOMO Energy | Electron-donating ability | Materials Science (Hole-transport layers) |
| LUMO Energy | Electron-accepting ability | Materials Science (Electron-transport layers) |
| HOMO-LUMO Gap (ΔE) | Electronic transition energy, color | Optoelectronics (OLEDs) |
| Dipole Moment | Polarity, solubility | Synthesis, material processing |
| First Hyperpolarizability (β) | Non-linear optical (NLO) response | Photonics, NLO materials |
Development of Advanced Materials with Tunable Optoelectronic Properties
The conjugated π-system spanning the naphthalene (B1677914) and phenyl rings makes this compound a promising candidate for advanced organic materials. Research in this area will focus on its potential application in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics, and sensors. nih.govmdpi.com The benzophenone (B1666685) core, a related structure, is known to be a useful fragment for synthesizing organic semiconductors. nih.gov
Future research directions would involve:
Photophysical Characterization: Synthesizing the compound and systematically studying its absorption and emission properties in various solvents and in thin-film form. Key metrics will include fluorescence quantum yield and phosphorescence behavior. nih.govnih.gov
Derivative Synthesis: Modifying the core structure by adding electron-donating or electron-withdrawing groups to either the naphthalene or phenyl ring. This would allow for fine-tuning of the HOMO/LUMO levels and, consequently, the emission color and charge-transport properties. mdpi.com
Device Fabrication: Incorporating this compound or its derivatives as an emissive layer, host material, or charge-transporting layer in prototype OLED devices to evaluate its electroluminescence performance, including efficiency and stability. nih.gov
Role of this compound in Catalytic Cycles and Ligand Design
The presence of a ketone oxygen atom and extensive aromatic systems suggests that this compound could serve as a ligand in coordination chemistry and catalysis. The rigid naphthalene backbone can provide a well-defined steric environment around a metal center. researchgate.net
Emerging research in this domain would focus on:
Coordination Chemistry: Synthesizing and characterizing metal complexes of the compound with various transition metals (e.g., Palladium, Copper, Iridium). The binding mode (e.g., through the ketone oxygen) and the electronic influence of the ligand on the metal center would be of primary interest.
Catalyst Development: Using these novel metal complexes to catalyze organic reactions. The unique steric and electronic properties imparted by the ligand could lead to novel reactivity or selectivity in reactions such as cross-coupling, hydrogenation, or C-H activation.
Asymmetric Catalysis: Developing chiral derivatives of the compound for use as ligands in asymmetric catalysis, where the rigid biaryl structure could create an effective chiral pocket to control the stereochemical outcome of a reaction.
Investigation into Environmental Degradation Pathways (Non-toxicological Aspects) and Sustainability
Understanding the environmental fate of novel chemical compounds is a crucial aspect of green chemistry. For this compound, research into its degradation pathways is essential for assessing its long-term environmental impact. As a polycyclic aromatic ketone, it is expected to be subject to microbial degradation. acs.org
Future investigations would explore:
Biodegradation Studies: Exposing the compound to various microbial consortia found in soil and aquatic environments to identify microorganisms capable of its degradation. nih.govoup.com
Metabolite Identification: Using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify the intermediate products of degradation. This would help to elucidate the metabolic pathway. mdpi.com The initial step is likely to be hydroxylation of one of the aromatic rings by dioxygenase enzymes, followed by ring cleavage. nih.govresearchgate.net
Photodegradation: Assessing the compound's stability under simulated sunlight to determine if photochemical processes contribute to its environmental breakdown. The extensive aromatic system suggests it will absorb UV light, potentially leading to photodegradation.
This multi-faceted research approach will be vital in establishing a comprehensive understanding of this compound, paving the way for its responsible development and application in science and technology.
Q & A
Q. What are the optimal synthetic routes for 1-[4-(1-Naphthalenyl)phenyl]ethanone in academic settings?
The compound can be synthesized via Friedel-Crafts acylation , a standard method for introducing ketone groups to aromatic systems. For example, reacting 1-naphthalenyl-substituted benzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Reaction optimization includes controlling temperature (typically 0–50°C) and stoichiometry to minimize side products like over-acylation . Alternative routes may involve Suzuki-Miyaura coupling for biphenyl systems, followed by ketone functionalization. Purity is verified via HPLC or GC-MS, with yields reported between 60–85% under optimized conditions .
Q. How can researchers characterize the molecular structure of this compound?
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and ketone carbonyl signals (~205–210 ppm in ¹³C NMR).
- Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., [M]⁺ at m/z 246 for C₁₈H₁₄O) and fragmentation patterns to validate the biphenyl-naphthalene backbone .
- X-ray crystallography : Resolve crystal packing and bond angles, particularly for studying steric effects from the naphthalene group .
Q. What safety protocols are critical during handling and storage?
The compound is classified under UN1224 (liquid ketones) with flammability (Category 3) and requires storage in inert atmospheres (e.g., nitrogen) to prevent oxidation. Use explosion-proof refrigerators for long-term storage, and avoid contact with strong oxidizers (e.g., HNO₃) due to ketone reactivity .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., GC-MS vs. NMR) be resolved during characterization?
Discrepancies often arise from impurities or isomerization. For example:
- GC-MS artifacts : Thermal decomposition during analysis may produce fragments misattributed to the parent compound. Cross-validate with low-temperature LC-MS.
- Dynamic NMR effects : Rotational barriers in the biphenyl system can cause signal broadening; use variable-temperature NMR to study conformational exchange .
- Isotopic labeling : Introduce ¹³C at the ketone group to distinguish overlapping signals in complex mixtures .
Q. What strategies improve selectivity in catalytic applications (e.g., hydrodeoxygenation)?
In reactions like hydrodeoxygenation , use bimetallic catalysts (e.g., Fe/Ru@SILP) to enhance regioselectivity. For this compound derivatives, optimizing hydrogen pressure (5–10 bar) and solvent polarity (e.g., ethanol vs. DMF) minimizes over-reduction of the naphthalene ring while targeting the ketone group. Catalyst poisoning studies (e.g., sulfur additives) can further refine selectivity .
Q. How do steric and electronic effects influence bioactivity in derivatives?
The naphthalene group introduces steric bulk, which can hinder enzyme binding. In antimicrobial studies, derivatives with electron-withdrawing substituents (e.g., Cl at the 4-position) show enhanced activity due to increased electrophilicity. Use QSAR models to correlate substituent Hammett constants (σ) with MIC values against S. aureus or E. coli .
Q. What computational methods validate experimental thermodynamic data (e.g., boiling points)?
Compare experimental boiling points (e.g., ~469 K for analogous fluorinated acetophenones ) with DFT calculations (B3LYP/6-311+G(d,p)) to assess van der Waals interactions. Discrepancies >5% may indicate unaccounted polymorphic forms or solvent effects in measurements .
Data Contradiction Analysis
Q. How to address inconsistencies in reaction yields across literature reports?
Divergent yields often stem from:
- Catalyst purity : Commercial AlCl₃ may contain moisture, reducing efficacy; use freshly sublimed catalyst.
- Solvent choice : Polar aprotic solvents (e.g., DCM) favor acylation, while ethers (THF) may stabilize intermediates differently.
Systematic DOE (Design of Experiments) with parameters like temperature, solvent, and catalyst loading can identify optimal conditions .
Q. Why do some studies report anomalous UV-Vis absorption maxima?
Aggregation-induced shifts are common in π-conjugated systems. For this compound, dilute solutions (<10⁻⁵ M) in non-polar solvents (hexane) provide accurate λmax values. Compare with TD-DFT simulations to rule out excimer formation .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
